Gallic acid
Overview
Description
Scientific Research Applications
Gallic acid has a broad spectrum of applications in various fields:
Chemistry: Used as a standard in the spectrophotometric analysis of phenolic compounds in water samples.
Medicine: Exhibits anticancer, antifungal, antibacterial, antiviral, antiulcer, and anticholesterol properties.
Industry: Used in the production of antioxidants for preventing rancidity in edible oils and fats.
Mechanism of Action
Target of Action
Gallic acid (GA) is a naturally occurring polyphenol compound found in various fruits, vegetables, and herbal medicines . It has been shown to interact with several targets, including various enzymes and proteins . For instance, GA has been found to enhance the anti-tumor effects of anti-CD19 CAR-T cells, potentially through the activation of the IL4/JAK3-STAT3 signaling pathway . It also has inhibitory effects on metabolic enzymes, including cytochrome P450 3A4 and 2D6, and transporters, including P-glycoprotein, breast cancer resistance protein, and organic anion-transporting polypeptide 1B3 .
Mode of Action
GA interacts with its targets in various ways, leading to different cellular changes. For instance, it has been shown to induce apoptosis in cancer cells through different mechanisms like generation of reactive oxygen species (ROS), regulation of apoptotic and anti-apoptotic proteins, suppression and promotion of oncogenes, inhibition of matrix metalloproteinases (MMPs), and cell cycle arrest . GA also has the ability to enhance the anti-tumor effects, cytokine production, and expansion of anti-CD19 CAR-T cells .
Biochemical Pathways
GA affects several biochemical pathways. For instance, it has been found to alter the gene expression profiles related to various types of cell death pathways, including the ferroptotic cell death pathway at the early stage, apoptotic pathway at the middle stage, and necroptotic pathway at the late stage . Metabolic pathways were identified at all the stages, indicating that this is an active cell death process . GA also influences the gut microbiome and modulates the immune response .
Pharmacokinetics
The pharmacokinetics of GA involve its absorption, distribution, metabolism, and excretion (ADME). GA is known to be well absorbed and quickly cleared from the body . The bioavailability of ga can be improved through structural optimization or formulation adjustment .
Result of Action
The molecular and cellular effects of GA’s action are diverse. It has been shown to have antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . In cancer cells, GA can prevent progression, cell invasion, and metastasis . It also has the potential to facilitate natural defense against microbial infections and modulate the immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GA. For instance, diet appears to exert the greatest influence on the gut microbiome, which GA has been shown to enhance . Furthermore, GA’s action can be influenced by temperature, as high temperatures can promote its antioxidant activity .
Safety and Hazards
Future Directions
Gallic acid has shown promise in the prevention and treatment of diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and age-related diseases . Kao is planning to offer bio this compound in overseas markets, including those in Asia and Europe . In the future, Kao is also planning to engage in the fermentative production of aromatic compounds other than this compound .
Biochemical Analysis
Biochemical Properties
Gallic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has a stress inhibition effect on Escherichia coli . The physiological mechanism of E. coli’s response to this compound involves changes in fermentation characteristics and transcriptional analyses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression profiles related to differentially regulated pathways . For example, in E. coli, this compound up-regulates the genes related to the two-component system, while down-regulating the genes associated with ABC-transporter, energy metabolism, carbon metabolism, and fatty acid biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The transcriptional analysis revealed that this compound altered the gene expression profiles related to five notable differentially regulated pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, under high levels of this compound stress, the cell growth of E. coli was severely retarded, and irregular cell morphology appeared . The glucose consumption of E. coli was reduced successively with the increase of this compound content in the fermentation medium .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . After 20 hours of this compound stress, cofactor levels (ATP, NAD + and NADH) of E. coli were similarly decreased .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallic acid can be synthesized through several methods. One common method involves the hydrolysis of tannic acid using acids or alkalies . Another method includes the use of macroporous resin column chromatography and preparative high-performance liquid chromatography to extract this compound from Terminalia bellirica .
Industrial Production Methods: In industrial settings, this compound is often produced by the enzymatic hydrolysis of tannic acid using tannase . This method is preferred due to its efficiency and the high purity of the resulting product. Another industrial method involves the extraction-hydrolysis of tannin-containing materials in an acid medium .
Chemical Reactions Analysis
Types of Reactions: Gallic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: this compound is readily oxidized in alkaline solutions by air, catalyzed by the enzyme gallate dioxygenase.
Reduction: It acts as a reducing agent, capable of reducing gold or silver salts to their elemental forms.
Esterification: The carboxylic acid group of this compound can be esterified with alcohols using azeotropic esterification or the Fischer method.
Major Products:
Comparison with Similar Compounds
- Protocatechuic Acid
- p-Hydroxybenzoic Acid
- Syringic Acid
- Ellagic Acid
- Pyrogallol
Comparison: Gallic acid is unique due to its three hydroxyl groups on the benzene ring, which contribute to its strong antioxidant properties . Compared to similar compounds like protocatechuic acid and syringic acid, this compound has a higher antioxidant capacity due to the additional hydroxyl group . Ellagic acid, a dimer of this compound, also exhibits strong antioxidant properties but is less soluble in water .
Properties
IUPAC Name |
3,4,5-trihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTHITQWFMADLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Record name | GALLIC ACID | |
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Record name | gallic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Gallic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31387-49-2 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0020650 | |
Record name | Gallic acid | |
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Molecular Weight |
170.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS. | |
Record name | GALLIC ACID | |
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Record name | Gallic acid | |
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Record name | GALLIC ACID | |
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Boiling Point |
SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg | |
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Solubility |
Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate) | |
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Density |
1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7 | |
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Vapor Pressure |
0.00000012 [mmHg] | |
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Color/Form |
Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles | |
CAS No. |
149-91-7, 6274-40-4 | |
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Melting Point |
432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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